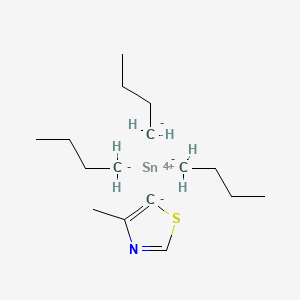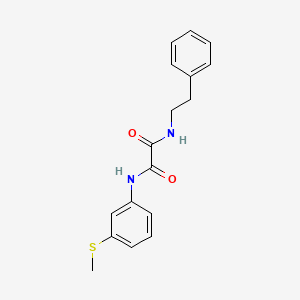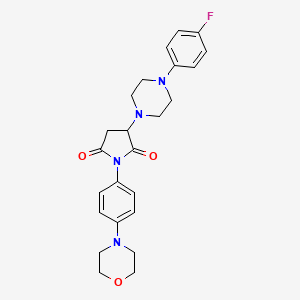
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FPPP and is a member of the piperazine class of compounds. FPPP has been shown to have a variety of biochemical and physiological effects, which make it an attractive candidate for further research.
Applications De Recherche Scientifique
5-HT2 Antagonist Activity
Studies have synthesized derivatives of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, revealing potent 5-HT2 antagonist activities. These compounds, featuring 4-[bis(4-fluorophenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine groups, demonstrated significant promise in receptor antagonism without showing alpha 1 antagonist activity in vivo. This highlights their potential in developing treatments targeting the 5-HT2 receptors, which could have implications in psychiatric and neurological disorders (Watanabe et al., 1992).
Anticancer Activity
A study on the condensation of iminodiacetic acid with various amines, including morpholino and piperazine derivatives, led to the creation of piperazine-2,6-dione derivatives. These compounds were evaluated for their anticancer activity, with several showing promising results against breast, lung, colon, ovary, and liver cancer cells. This research underscores the potential of these compounds in the development of new anticancer therapies (Kumar et al., 2013).
Anticonvulsant and Neurological Effects
Various studies have synthesized and assessed the anticonvulsant activities of new derivatives, finding that some possess significant protection against electrically induced seizures. These findings suggest a potential use in treating epilepsy and related neurological conditions. The detailed examination of these compounds' effects on sodium channel currents further supports their therapeutic potential in neurological disorders (Kamiński et al., 2013).
Radiolabeling for Imaging
The synthesis of a compound for imaging dopamine D4 receptors via electrophilic fluorination of a precursor demonstrates the application of these compounds in radiolabeling and imaging. This could have significant implications in the study and diagnosis of neurological disorders by enabling the visualization of specific receptor distributions (Eskola et al., 2002).
Photophysical Properties
Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent reveals insights into the photophysical behavior of these compounds. This has potential applications in the development of optical materials and sensors, showing how modifications can influence fluorescence and charge transfer processes (Gan et al., 2003).
Propriétés
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3/c25-18-1-3-19(4-2-18)26-9-11-28(12-10-26)22-17-23(30)29(24(22)31)21-7-5-20(6-8-21)27-13-15-32-16-14-27/h1-8,22H,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAJBQKGUZTHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


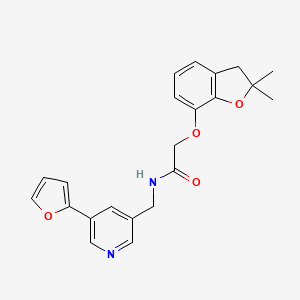
![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2832222.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2832223.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)
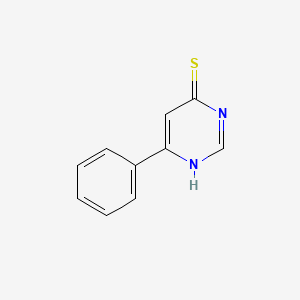
![3-amino-N-(2,3-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832227.png)
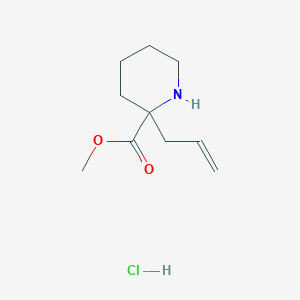
![N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2832234.png)
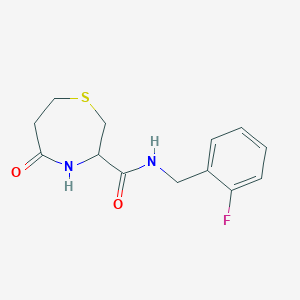
![Ethyl 2-[[(Z)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832238.png)
![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832240.png)
